molecular formula C5H4O4-2 B1239397 (E)-glutaconate(2-)

(E)-glutaconate(2-)

Cat. No.: B1239397
M. Wt: 128.08 g/mol
InChI Key: XVOUMQNXTGKGMA-OWOJBTEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Glutaconate(2-) is a significant biochemical intermediate in specific microbial metabolic pathways. It is identified as a substrate for Class I Coenzyme A (CoA)-transferase enzymes, which are primarily involved in fatty acid metabolism . These enzymes catalyze the reversible transfer of CoA from a donor acyl-CoA thioester to a carboxylic acid acceptor like (E)-glutaconate, a reaction that is crucial for the breakdown of various energy sources and does not require additional cofactors . Research into (E)-glutaconate is therefore valuable for elucidating the mechanisms of anaerobic fermentation and the metabolism of fatty acids and certain aromatic compounds in bacteria. Its role places it at the intersection of energy metabolism and the synthesis of complex biomolecules, making it a compound of interest in biochemical and metabolic studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR DIAGNOSTIC USE.

Properties

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

(E)-pent-2-enedioate

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/p-2/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-L

SMILES

C(C=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

C(/C=C/C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Preparation Methods

Glutaconyl-CoA Decarboxylase (Gcd)-Mediated Synthesis

Glutaconyl-CoA decarboxylase (Gcd) from Acidaminococcus fermentans and Clostridium symbiosum catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA while generating a sodium ion gradient. Although this reaction primarily produces crotonyl-CoA, inhibition or genetic modification of downstream pathways can lead to (E)-glutaconate(2-) accumulation. Purification of Gcd involves affinity chromatography with dodecylmaltoside, yielding enzyme complexes with α, β, γ, and δ subunits. Key parameters include:

SubstrateEnzyme SourceYield (Glutaconate)Conditions
Glutaconyl-CoAC. symbiosum~85% conversionAnaerobic, pH 7.4, 37°C

Mechanistic Insight : The γ-subunit (GcdC) binds biotin, enabling carboxyl transfer to the β-subunit (GcdB), which mediates Na+-dependent decarboxylation.

Chemical Synthesis Routes

Ester Hydrolysis of (E)-Dimethyl Pent-2-enedioate

(E)-Dimethyl pent-2-enedioate (CAS 41527-39-3) serves as a precursor for (E)-glutaconate(2-) via alkaline hydrolysis. The synthesis involves:

  • Acylation : Glutaconic anhydride reacts with methanol to form dimethyl esters.

  • Hydrolysis : Esters undergo saponification with NaOH, yielding the dianion.

ParameterValue
Reaction Time12–24 h
Temperature80–100°C
Yield70–85%

Optimization : Using CO₂ as a C1 reagent instead of phosgene derivatives improves sustainability.

Radical-Based Dehydration of 2-Hydroxyglutarate

(R)-2-Hydroxyglutarate undergoes dehydration via iron-sulfur cluster enzymes (e.g., HgdAB from C. symbiosum), forming (E)-glutaconate(2-). This oxygen-sensitive process requires:

  • Cofactors : FMN and [4Fe-4S] clusters.

  • Activators : HgdC protein stabilizes the dehydratase.

Biotechnological Production via Recombinant Microbes

Escherichia coli as a Chassis Organism

Recombinant E. coli strains expressing genes from A. fermentans and C. symbiosum achieve glutaconate titers of 2.7 ± 0.2 mM under anaerobic conditions. Key genetic components include:

GeneEnzyme EncodedFunction
hgdh(R)-2-hydroxyglutarate dehydrogenaseConverts 2-oxoglutarate to (R)-2-hydroxyglutarate
gctABGlutaconate CoA-transferaseActivates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA
hgdcab2-Hydroxyglutaryl-CoA dehydrataseDehydrates (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA

Fermentation Conditions :

  • Medium : 1.5% peptone, 0.3% yeast extract, 10 mM glutamate, 2 mM ferric citrate.

  • Yield : 16 mM intracellular glutaconate, with 2.7 mM exported extracellularly.

Challenges in Microbial Production

  • Oxygen Sensitivity : HgdAB and HgdC require strict anaerobic conditions.

  • Substrate Inhibition : High glutamate concentrations (≥10 mM) reduce pathway flux.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and 20 mM H₂SO₄ eluent achieves 95% purity detection.

Enzymatic Assays

Glutaconate CoA-transferase (GctAB) coupled with crotonyl-CoA carboxylase/reductase enables NADPH-dependent quantification (detection limit: 0.1 mM).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Enzymatic DecarboxylationHigh specificityLow yield without pathway engineeringLaboratory-scale
Chemical SynthesisRapid, scalableRequires toxic reagents (e.g., phosgene)Industrial
Microbial ProductionSustainable, uses renewable substratesOxygen sensitivity, complex optimizationPilot-scale

Q & A

Q. What advanced techniques detect trace (E)-glutaconate(2−) in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to pre-concentrate samples. Use UPLC-QTOF-MS with negative ionization mode (m/z 161.01 for [M−H]⁻). Validate with isotope dilution (¹³C₅-glutaconate internal standard) .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, kinetic constants) and processed results (e.g., statistical significance via ANOVA). Use SI units and report uncertainties (±SD) .
  • Figures : Highlight structural comparisons (E vs. Z isomers) and metabolic pathway maps. Use vector graphics for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-glutaconate(2-)
Reactant of Route 2
(E)-glutaconate(2-)

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